An In-depth Technical Guide to 2-Benzoyl-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Biological Activities
An In-depth Technical Guide to 2-Benzoyl-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzoyl-1H-indene-1,3(2H)-dione is a synthetic organic compound belonging to the indanedione class of molecules. The indane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical, physical, and purported pharmacological properties of 2-Benzoyl-1H-indene-1,3(2H)-dione. It includes a summary of its physicochemical data, a detailed synthesis protocol, and a review of its potential biological activities, drawing upon data from related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
2-Benzoyl-1H-indene-1,3(2H)-dione, also known as benzoylindandione, is a light yellow powder.[1] Its core structure consists of a benzoyl group attached to the second carbon of an indane-1,3-dione moiety.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₃ | [2][3] |
| Molecular Weight | 250.25 g/mol | [2] |
| CAS Number | 1785-95-1 | [2][3] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 108-112 °C | [4] |
| Boiling Point (Predicted) | 455.4 ± 45.0 °C | [4] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.69 ± 0.20 | [4] |
| LogP (Predicted) | 2.565 | [5] |
| Water Solubility (Predicted) | log10WS: -3.92 | [5] |
Synthesis
The synthesis of 2-Benzoyl-1H-indene-1,3(2H)-dione can be achieved through a Claisen condensation reaction between phthalic anhydride and benzoylacetone, followed by hydrolysis and decarboxylation. A generalized experimental protocol is provided below.
Experimental Protocol: Synthesis of 2-Benzoyl-1H-indene-1,3(2H)-dione
Materials:
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Phthalic anhydride
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Benzoylacetone
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Sodium ethoxide
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Ethanol, absolute
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Hydrochloric acid, concentrated
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Diethyl ether
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Heating mantle
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Magnetic stirrer
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
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Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of benzoylacetone in absolute ethanol dropwise with stirring. After the addition is complete, add phthalic anhydride to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Hydrolysis and Decarboxylation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will cause the precipitation of the crude product. Heat the acidified mixture to reflux for a short period to ensure complete hydrolysis and decarboxylation.
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Isolation and Purification: Cool the mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-Benzoyl-1H-indene-1,3(2H)-dione.
Biological Activities and Mechanism of Action
While specific quantitative biological data for 2-Benzoyl-1H-indene-1,3(2H)-dione is limited in the available literature, the indane-1,3-dione scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
2-Benzoyl-1H-indene-1,3(2H)-dione has been described as a nonsteroidal anti-inflammatory drug (NSAID).[2] The anti-inflammatory activity of many NSAIDs is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[6] While direct inhibition of COX enzymes by 2-Benzoyl-1H-indene-1,3(2H)-dione has not been explicitly demonstrated, related isoindoline-1,3-dione derivatives have been shown to inhibit both COX-1 and COX-2 with IC₅₀ values in the low micromolar range.[7]
A plausible mechanism for the anti-inflammatory action of 2-Benzoyl-1H-indene-1,3(2H)-dione could involve the inhibition of COX enzymes, thereby reducing prostaglandin production.
Antimicrobial Activity
2-Benzoyl-1H-indene-1,3(2H)-dione is reported to possess antimicrobial activity.[2] The proposed mechanism involves binding to DNA and inhibiting protein synthesis in bacteria.[2] The binding to DNA is suggested to occur via the formation of an amide bond between the indane group and a nucleobase.[2]
A standard broth microdilution method can be used to determine the MIC of 2-Benzoyl-1H-indene-1,3(2H)-dione against various bacterial strains.
Materials:
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2-Benzoyl-1H-indene-1,3(2H)-dione
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
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Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.
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Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
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Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
2-Benzoyl-1H-indene-1,3(2H)-dione is a compound of interest with a foundation in the well-established biological activity of the indane-1,3-dione scaffold. While its specific pharmacological profile requires more in-depth investigation, existing information suggests potential as an anti-inflammatory and antimicrobial agent. This guide provides a summary of its known properties and outlines experimental approaches for its synthesis and biological evaluation. Further research to elucidate its precise mechanisms of action and to quantify its biological activities is warranted and could lead to the development of novel therapeutic agents.
References
- 1. SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacology of cyclooxygenase 2 inhibition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
